3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Overview
Description
benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid, is a compound that has garnered interest in scientific research due to its potential biological activities. It is recognized as an ExoS ADP-ribosyltransferase inhibitor .
Scientific Research Applications
GI-570482 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its inhibitory effects on ExoS ADP-ribosyltransferase, making it a valuable tool in understanding bacterial pathogenesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: GI-570482 is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of GI-570482 involves several steps. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiolo[2,3-d]pyrimidine core, followed by functionalization to introduce the propanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for GI-570482 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Chemical Reactions Analysis
GI-570482 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of GI-570482 involves its inhibition of ExoS ADP-ribosyltransferase, an enzyme involved in bacterial virulence. By inhibiting this enzyme, GI-570482 disrupts the bacterial infection process, making it a potential candidate for antimicrobial therapy. The molecular targets and pathways involved include the active site of the enzyme and the associated signaling pathways that regulate bacterial virulence .
Comparison with Similar Compounds
GI-570482 can be compared with other similar compounds, such as:
- 3-(4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-propionic acid
- 3-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
These compounds share structural similarities with GI-570482 but may differ in their specific functional groups and biological activities. The uniqueness of GI-570482 lies in its specific inhibitory action on ExoS ADP-ribosyltransferase, which distinguishes it from other related compounds .
Properties
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYIZUTYDFCUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352246 | |
Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109164-47-8 | |
Record name | 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109164-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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